3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Overview
Description
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenol with ethyl bromoacetate to form an intermediate ester. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring. Finally, the triazole is alkylated with 3-methylbenzyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amino or thio-substituted triazoles.
Scientific Research Applications
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3-(4-chlorophenyl)-1,2,4-triazole: A similar compound with a different substitution pattern, used as an antifungal agent.
5-(3-methylbenzylthio)-1,2,4-triazole: A compound with a similar thio-substitution, investigated for its antimicrobial properties.
Uniqueness
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the chlorophenoxy and methylbenzylthio groups enhances its potential as an enzyme inhibitor and broadens its range of applications compared to other triazole derivatives.
Properties
IUPAC Name |
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-4-24-19(15(3)25-18-10-6-9-17(21)12-18)22-23-20(24)26-13-16-8-5-7-14(2)11-16/h5-12,15H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXVNVAOFLZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C(C)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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